4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride

Description

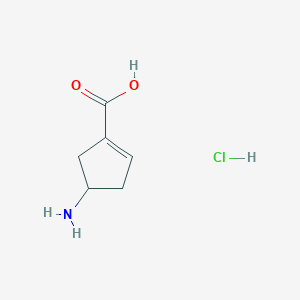

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride (CAS: 99237-01-1) is a cyclic non-proteinogenic amino acid derivative characterized by a five-membered cyclopentene ring substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) group at the 1-position, forming a conjugated system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Its molecular formula is C₆H₁₀ClNO₂ (MW: 163.60), with a cyclopentene backbone that introduces strain and reactivity compared to saturated analogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminocyclopentene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1,5H,2-3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQZUZOWIWNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with an amine and a carboxylic acid derivative, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the notable applications of 4-aminocyclopent-1-ene-1-carboxylic acid hydrochloride is in the development of antiviral agents. It has been investigated as a precursor for synthesizing neuraminidase inhibitors, which are crucial in treating viral infections such as influenza. The compound's structure allows it to serve as a chiral building block in the synthesis of more complex molecules with antiviral properties .

Chiral Scaffolds in Drug Discovery

The compound can be utilized as a chiral scaffold for generating libraries of single isomer compounds. This is particularly useful in drug discovery programs where enantiomerically pure compounds are required to assess biological activity and pharmacological efficacy. The ability to resolve enantiomers enzymatically has been demonstrated, enhancing its utility in creating specific drug candidates .

Synthetic Pathways

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including enzymatic resolution and chemical synthesis. For instance, one method involves the use of D-tartaric acid for resolution, followed by treatment with a tertiary amine to adjust pH and facilitate crystallization . This process not only highlights the compound's versatility but also its importance in producing enantiomerically pure forms necessary for pharmaceutical applications.

Biological Research

Biological Activity Studies

Research has indicated that this compound exhibits biological activity that warrants further exploration. For example, studies have shown its potential role in modulating enzyme activity related to signal transduction pathways. This property makes it a candidate for further investigation into its effects on cellular processes and potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Analogs: 1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : A three-membered cyclopropane ring with -NH₂ and -COOH at the 1-position.

- Properties : High ring strain increases reactivity; acts as an ethylene biosynthesis precursor in plants .

Cyclopentane Analogs: 1-Aminocyclopentanecarboxylic Acid Hydrochloride

- Structure : Saturated cyclopentane ring with -NH₂ and -COOH at the 1-position.

- Synthesis : Prepared via thionyl chloride-mediated hydrochlorination of the free acid .

- Applications : Used in peptide mimetics due to conformational rigidity but lacks the reactivity of the unsaturated analog .

Isomeric Variants: 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

- Structure : Double bond at the 2-position (vs. 1-position in the target compound), altering conjugation and steric effects.

- Properties : CAS 130931-84-9 (1S,4R enantiomer) has distinct stereochemical interactions, influencing binding to biological targets .

- Availability : Discontinued in commercial catalogs, suggesting synthesis challenges or niche applications .

Alkaloid Hydrochlorides: Yohimbine and Jatrorrhizine Hydrochlorides

- Structure : Complex polycyclic alkaloids with -HCl salts.

- Applications : Yohimbine HCl (α₂-adrenergic antagonist) and Jatrorrhizine HCl (antimicrobial) have well-established pharmacological roles, unlike the simpler cyclopentene derivative .

Research and Application Gaps

- Stereochemical Influence : The (1S,4R)-enantiomer (CAS 61865-62-1) may exhibit enhanced target specificity, warranting further study .

Biological Activity

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by research findings and data tables.

- Molecular Formula: C6H10ClNO2

- Molecular Weight: 165.6 g/mol

- IUPAC Name: this compound

Research indicates that this compound acts primarily as a GABA aminotransferase (GABA-AT) inhibitor . This inhibition leads to increased levels of GABA (gamma-aminobutyric acid), a neurotransmitter that plays a crucial role in regulating neuronal excitability throughout the nervous system. The modulation of GABA levels has implications for treating various neurological disorders, including anxiety and epilepsy .

Biological Activity

The compound exhibits several biological activities, which are summarized in the following table:

Case Studies

-

GABAergic Modulation:

A study demonstrated that this compound significantly increased GABA levels in rat brain tissues, correlating with reduced anxiety-like behaviors in behavioral tests. This suggests its potential as an anxiolytic agent . -

Neuroprotection:

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes, providing a basis for its use in neurodegenerative diseases . -

Anticancer Research:

Initial findings from cell line studies revealed that the compound induced apoptosis in cancer cells via the mitochondrial pathway, suggesting further investigation into its role as an anticancer agent is warranted .

Q & A

Q. What are the recommended synthetic routes for 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride, and what are the critical parameters to control during synthesis?

A common synthesis involves the hydrochlorination of the corresponding free base using thionyl chloride (SOCl₂) in absolute ethanol under controlled cooling (0–10°C). Critical parameters include:

- Temperature control : Maintaining sub-10°C during thionyl chloride addition to prevent side reactions .

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion to the hydrochloride salt .

- Purification : Post-reaction concentration and drying under reduced pressure yield the pure product .

Alternative routes may involve cyclization of precursor amines or catalytic hydrogenation, though these require optimization for regioselectivity due to the compound’s strained cyclopentene ring .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Hazard classification : Similar hydrochloride salts are classified as skin/eye irritants (GHS07: H315, H319) and may cause respiratory irritation (H335) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or direct contact .

- Storage : Store in tightly sealed containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .

Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?

- HPLC : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18) and a methanol-phosphate buffer mobile phase (70:30 v/v) at 207 nm UV detection ensures purity assessment .

- Spectroscopy : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs Percepta) to confirm structure .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (163.602 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the synthesis?

- Continuous flow reactors : Improve scalability and reproducibility by automating temperature and reagent flow rates .

- Solvent selection : Ethanol or dichloromethane/water biphasic systems enhance solubility and reduce side reactions .

- Pitfalls : Avoid incomplete drying (traces of SOCl₂ degrade product) and monitor reaction progress via TLC or in-line IR .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Computational validation : Use software (e.g., ACD/Labs) to predict NMR/IR spectra and compare with experimental data .

- Isomer differentiation : Confirm double-bond position (1-ene vs. 2-ene) via NOESY NMR or X-ray crystallography, as regiochemistry affects spectral profiles .

- Cross-referencing : Validate purity against multiple techniques (e.g., HPLC retention time vs. melting point) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers, referencing known standards .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, though crystallization may require co-crystallization agents .

- Optical rotation : Compare experimental [α]D values with literature data for (1S,4R) or (1R,4S) configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.